5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde
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Overview
Description
5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde is a chemical compound with a unique structure that includes both fluorine atoms and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the isoxazole ring, followed by the introduction of fluorine atoms through fluorination reactions. The final step usually involves the formation of the carbaldehyde group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms and the isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-ylmethanol
- 5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylic acid
Uniqueness
5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)1-4-5(3-11)10-12-6(4)2-7/h3-4,6H,1-2H2 |
InChI Key |
AVJOZGOHOCXITI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC1(F)F)ON=C2C=O |
Origin of Product |
United States |
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